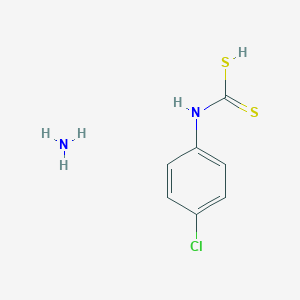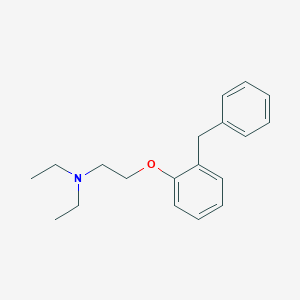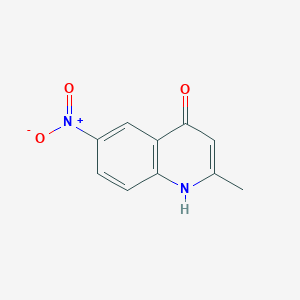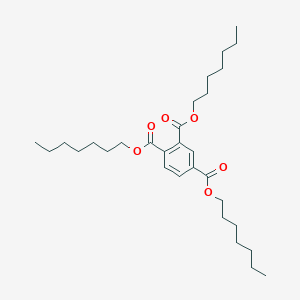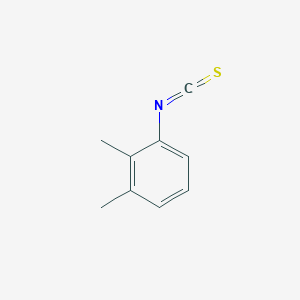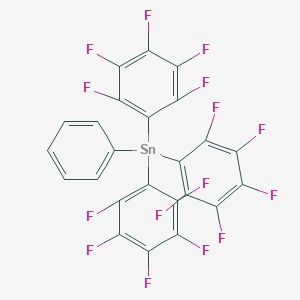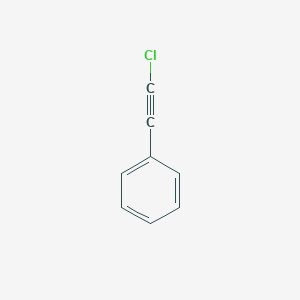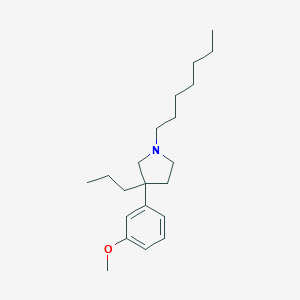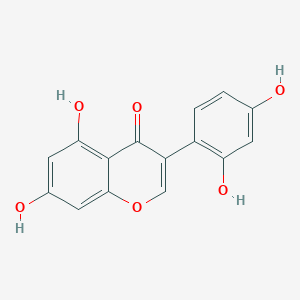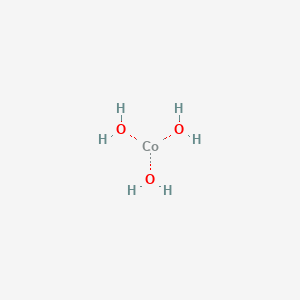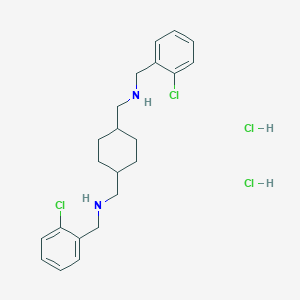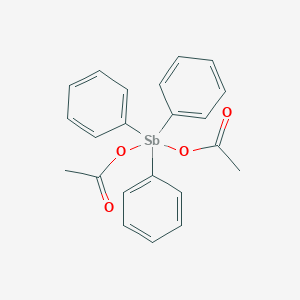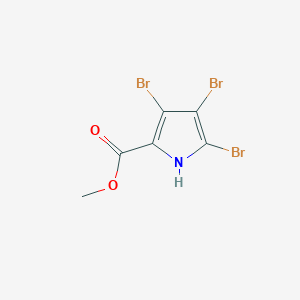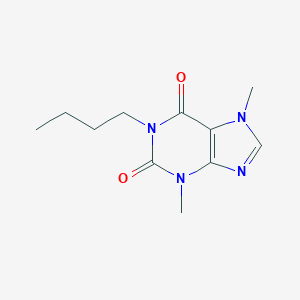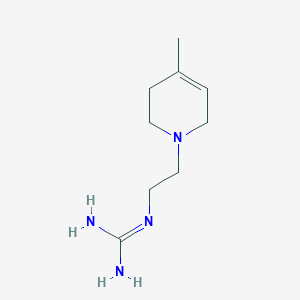
Guanacline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanacline is a natural product that belongs to the family of tetracycline antibiotics. It is produced by the bacterium Streptomyces guanensis, which was first isolated from soil samples collected in Malaysia. Guanacline has shown promising results in scientific research for its potential therapeutic uses.
Aplicaciones Científicas De Investigación
Neurological and Cytotoxic Effects Guanacline, a postganglionic neuron blocking agent, has been extensively studied for its effects on nerve cells. Juul (2009) detailed that guanacline, alongside guanethidine, induces notable changes in the superior cervical ganglion of adult male rats, including chromatolysis of nerve cells and infiltration of small cells. Additionally, it was observed that guanacline led to the ultrastructural changes in nerve cells, primarily mitochondrial swelling and the appearance of numerous lipofuscin pigment granules in the cytoplasm. The study suggested that these changes might be cytotoxic effects of the compounds, with differences in response possibly due to varying potency and accumulation extents in the sympathetic ganglion nerve cells (Juul, 2009).
Pharmacological Modification and Antiprion Activity Research on guanabenz, which shares structural similarities with guanacline, revealed its potential in treating prion-based diseases and other amyloid-based disorders. Nguyen et al. (2014) conducted a structure-activity relationship study around guanabenz, aiming to eliminate its α2-adrenergic agonist activity, which could limit its use due to potent antihypertensive activity. The study successfully identified derivatives that retained potent antiprion activity without any agonist activity at α2-adrenergic receptors. These derivatives, including guanacline, were also found to inhibit the protein folding activity of the ribosome, which is thought to be involved in prion appearance and maintenance, marking them as potential drug candidates (Nguyen et al., 2014).
Proteostasis Restoration Guanabenz, closely related to guanacline, has also been studied for its ability to protect cells from the accumulation of misfolded proteins in the endoplasmic reticulum. Tsaytler et al. (2011) described guanabenz as a small-molecule inhibitor that binds to a regulatory subunit of protein phosphatase 1, selectively disrupting the stress-induced dephosphorylation of the α subunit of translation initiation factor 2. This action prolonged eIF2α phosphorylation in stressed human cells, adjusting protein production rates to levels manageable by available chaperones, favoring protein folding and rescuing cells from protein misfolding stress. The study highlighted the potential of regulatory subunits of phosphatases as drug targets to restore proteostasis in stressed cells (Tsaytler et al., 2011).
Adrenergic Suppression in Physical Performance In the context of physical performance, guanabenz, which is pharmacologically related to guanacline, was studied for its adrenergic suppression effects in exercising Thoroughbred horses. Colahan et al. (2006) found that guanabenz administration induced signs of adrenergic suppression, including reduced plasma cortisol and adrenaline concentrations and heart rate. This suggested the potential of guanabenz and its derivatives, like guanacline, to enhance endurance by modulating adrenergic activity during intense exercise (Colahan et al., 2006).
Propiedades
Número CAS |
1463-28-1 |
|---|---|
Nombre del producto |
Guanacline |
Fórmula molecular |
C9H18N4 |
Peso molecular |
182.27 g/mol |
Nombre IUPAC |
2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine |
InChI |
InChI=1S/C9H18N4/c1-8-2-5-13(6-3-8)7-4-12-9(10)11/h2H,3-7H2,1H3,(H4,10,11,12) |
Clave InChI |
WQVAYGCXSJMPRT-UHFFFAOYSA-N |
SMILES |
CC1=CCN(CC1)CCN=C(N)N |
SMILES canónico |
CC1=CCN(CC1)CCN=C(N)N |
Otros números CAS |
1463-28-1 1562-71-6 |
Números CAS relacionados |
1562-71-6 (sulfate[1:1]) |
Sinónimos |
cyclazenine guanacline guanacline sulfate guanacline sulfate (1:1) guanacline sulfate (1:1), dihydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



